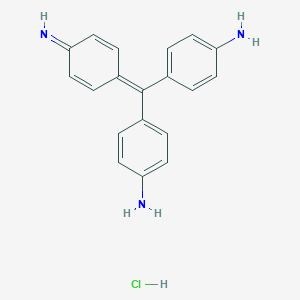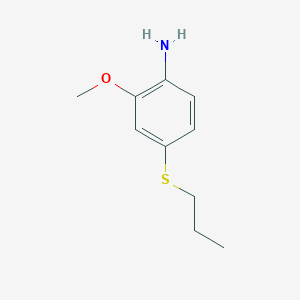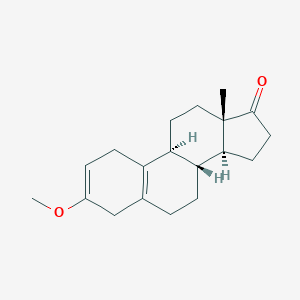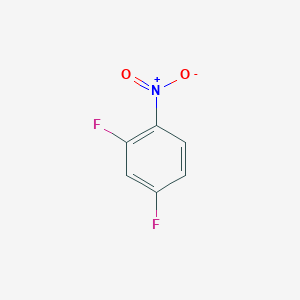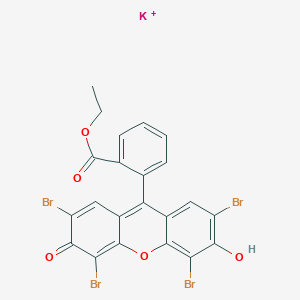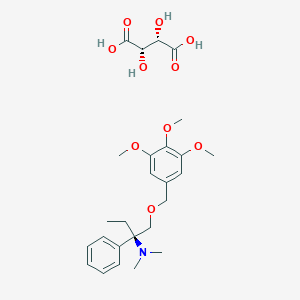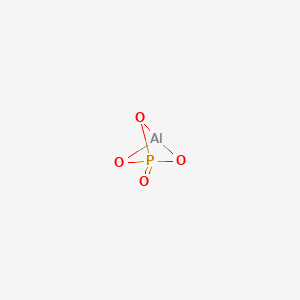
Aluminum phosphate
概要
説明
Interactions of Aluminum(III) with Phosphates
Aluminum phosphate interactions are complex, particularly due to the precipitation of AlPO4, which complicates the study of the aluminum(III)-orthophosphate system. Research has shown that organic phosphates, phosphonates, and nucleoside-5'-monophosphates bind similarly to Al(III), with stability constants being estimated for these interactions. The importance of citrate as a binder of Al(3+) in blood serum is highlighted, and the study also delves into the binding of Al(III) to di- and triphosphates, which is distinct from monophosphate binding. The structures of these complexes have been supported by (31)P NMR measurements .
Toxicities of Aluminum Hydroxide and Calcium Phosphate
Aluminum hydroxide and calcium phosphate have long been used as immunological adjuvants. A study comparing their toxic effects revealed that aluminum hydroxide caused vascular permeability increase and toxicity to macrophages, while calcium phosphate had a stronger haemolytic effect but no other toxic effects. The study provides insights into the different physical properties of these adjuvants and their implications for vaccine development .
Amorphous Aluminum Phosphates as Catalyst Supports
Characterization of amorphous aluminum phosphates has been conducted through the analysis of specific surface area, pore volume, and spectroscopic studies. The findings suggest that amorphous AlPO4 contains different coordinated Al ions, which are crucial for its function as a catalyst support. The study also explores the adsorption properties of these materials, which are significant for their potential applications in various chemical processes .
Synthesis of Layered Aluminum Phosphate
A novel layered aluminum phosphate has been synthesized under nonaqueous conditions, showcasing a unique P:Al ratio. The structure, determined by single-crystal X-ray diffraction, consists of AlO4 and PO4 tetrahedra linked to form layers with organic cations situated between them. This research provides a new perspective on the synthesis of aluminum phosphates and their potential applications in materials science .
Phosphate Sorption and Precipitation on Aluminum Hydroxide
The interaction of phosphate with amorphous aluminum hydroxide (AAH) has been studied, revealing an extremely high phosphate sorption capacity. The sorption mechanism involves a transition from surface complexation to surface precipitation of amorphous AlPO4. This study is significant for understanding the mobility and bioavailability of phosphate in soils and sediments .
Solid-state Synthesis of Aluminophosphates
The synthesis and characterization of aluminophosphates with varying A+ ions have been explored. These compounds exhibit different aluminum coordination depending on the A+ ion present, affecting the overall structure and properties of the material. This research contributes to the understanding of the influence of countercations on the coordination chemistry of aluminum in aluminophosphates .
Structure of Amorphous Aluminum Phosphate
The molecular structure of amorphous aluminum phosphate has been investigated using radial distribution function techniques derived from X-ray diffraction. The study reveals similarities to vitreous silica and provides detailed insights into the short-range order of the material. This research aids in understanding the crystal chemistry of aluminum phosphate .
Sorption Mechanism of Myo-Inositol Hexakisphosphate
The sorption mechanism of myo-inositol hexakisphosphate on amorphous aluminum hydroxide has been examined, showing a complex process involving surface complexation, AAH dissolution, and rapid transformation to surface precipitates. This study sheds light on the interactions of organic phosphates with soil minerals and their environmental implications .
ACO-zeotype Iron Aluminum Phosphates
New iron aluminum phosphates with ACO-zeotype structures have been synthesized, demonstrating the ability to control the Al/Fe ratio by adjusting the fluoride ion concentration. These compounds exhibit antiferromagnetic ordering and provide insights into the structural flexibility and magnetic properties of aluminum phosphates .
X-ray Photoelectron Spectroscopy of Aluminum Phosphates
The X-ray photoelectron spectroscopy of aluminum phosphates synthesized from different precursors has been rationalized. The study correlates the observed spectra with the polymerization state of the material, providing a deeper understanding of the surface chemistry and potential applications of aluminum phosphates .
科学的研究の応用
Vaccine Adjuvants
- Scientific Field : Pharmaceutics
- Application Summary : Aluminum phosphate is widely used as an adjuvant in vaccine production . It enhances immune response through a variety of molecular pathways .
- Methods of Application : Aluminum phosphate adjuvants are applied in vaccine production by adsorbing antigens . The effects of adsorption on antigen stability and immune response are currently a mainstream research trend .
- Results : Although the acting mechanism of aluminum-containing adjuvants is not completely clear, researchers have proposed several mechanisms, including depot effect, phagocytosis, activation of pro-inflammatory signaling pathway NLRP3, host cell DNA release, and other mechanisms of action .
Ceramics and Glass Manufacturing
- Scientific Field : Material Science
- Application Summary : Aluminum phosphate is employed as a flux in ceramics and glass manufacturing .
- Methods of Application : It is added during the manufacturing process to facilitate melting and improve the properties of the final product .
- Results : The use of aluminum phosphate results in improved properties of the final ceramic or glass product .
Flame Retardants in Polymer Composites
- Scientific Field : Polymer Science
- Application Summary : Aluminum phosphate-hybrid materials are used as flame retardants in polymer composites .
- Methods of Application : These materials are formed by reacting phosphate acids in the presence of boehmite .
- Results : Preliminary investigations show these materials to be efficient as flame retardants in polymer composites .
Vibrational Characteristics Study
- Scientific Field : Physical Chemistry
- Application Summary : The vibrational characteristics of aluminum phosphate compounds are studied using Raman and infrared spectroscopy .
- Methods of Application : The experimentally determined spectra are compared to those calculated by ab initio methods .
- Results : The spectra are characterized by two specific intense bands in the mid- and high-frequency range due to the P–O–P and P–O bonds in [PO4] tetrahedron vibrations .
Antacids
- Scientific Field : Pharmaceutical Industry
- Application Summary : Aluminum phosphate is used in some antacids to neutralize excess stomach acid .
- Methods of Application : It is included in the formulation of some over-the-counter and prescription medications for heartburn and acid reflux .
- Results : These medications can effectively neutralize stomach acid, providing relief from symptoms .
Adjuvant Manufacturing
- Scientific Field : Pharmaceutics
- Application Summary : Aluminum phosphate is used in the manufacturing of adjuvants .
- Methods of Application : The application of Process Analytical Technology (PAT) probes in Aluminum Phosphate Adjuvant Manufacturing is a current research trend .
- Results : The use of PAT probes in manufacturing has shown promising results, potentially serving as a benchmark for the efficacy of newer materials .
Improvement of Aluminum Phosphate Adjuvants
- Scientific Field : Pharmaceutics
- Application Summary : There is ongoing research on the improvement of aluminum phosphate adjuvants, including the improvement of the adjuvant formula, nano-aluminum phosphate adjuvants, and a first-grade composite adjuvant containing aluminum phosphate .
- Methods of Application : This involves various experimental procedures to enhance the efficacy of aluminum phosphate as an adjuvant .
- Results : The research progress on the improvement of aluminum phosphate adjuvants has shown promising results, potentially serving as a benchmark for the efficacy of newer materials .
Monitoring Process Parameters and Quality Attributes
- Scientific Field : Pharmaceutical Research
- Application Summary : Aluminum phosphate is used in monitoring process parameters and quality attributes using multiple in-line probes incorporated into an industrial-scale adjuvant suspension manufacturing unit .
- Methods of Application : The manufacturing of aluminum adjuvant suspension was monitored at manufacturing scale using conductivity, turbidity, infrared, and particle sizing and count probes to follow the continuous evolution of particle formation and size distribution, and the reaction kinetics during the synthesis of AlPO4 .
- Results : The results of this study showed the usefulness of the in-line probes to automate continuous assessment of AlPO4 batch-to-batch consistency during in-house adjuvant production at the industrial scale .
Safety And Hazards
Although aluminum phosphate is widely used, certain precautions must be taken when handling this substance due to its potential health effects . Some safety measures include always wearing appropriate protective clothing, including gloves and safety glasses, when handling aluminum phosphate . Ensuring adequate ventilation when working with this substance to prevent inhalation of dust particles .
将来の方向性
Aluminum-containing adjuvants are by far the most widely used currently . It is worth mentioning that although aluminum-containing adjuvants have been commonly applied in vaccine production, their acting mechanism remains not completely clear . Thus, determining optimal formulation to develop effective and safe aluminium-containing adjuvants for different vaccines will become more substantiated .
特性
IUPAC Name |
aluminum;phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRRQNADMUWWFW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064839 | |
| Record name | Monoaluminum phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.953 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Aluminum phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11785 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. | |
| Record name | Aluminium phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14517 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Aluminum Phosphate | |
CAS RN |
7784-30-7 | |
| Record name | Aluminum phosphate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14517 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Monoaluminum phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALUMINUM PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F92V3S521O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details



































Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

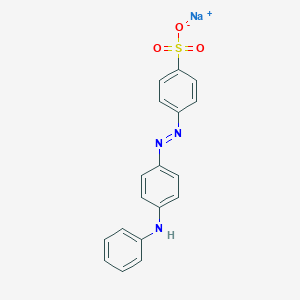
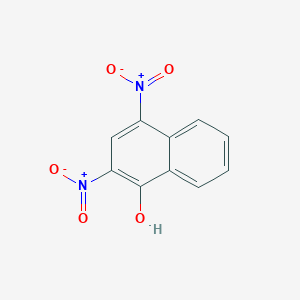
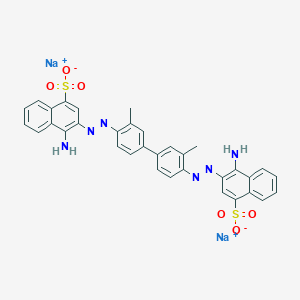
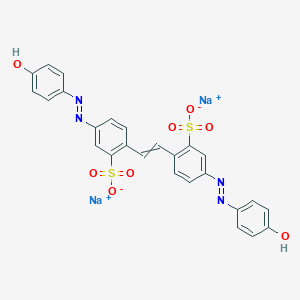
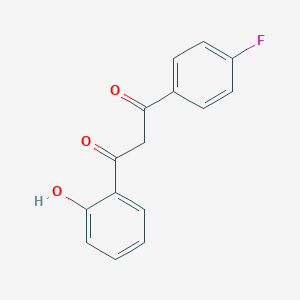
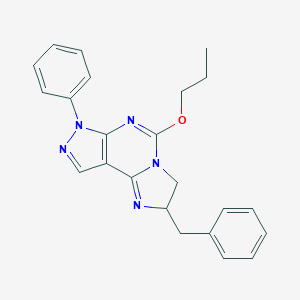
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)
